molecular formula C8H11BrF2O3 B15162911 Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate CAS No. 193207-77-1

Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate

Cat. No.: B15162911
CAS No.: 193207-77-1
M. Wt: 273.07 g/mol
InChI Key: IBDSQWMXHMHYPM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C8H11BrF2O3. This compound is characterized by the presence of bromine, ethoxy, and difluorobutenoate groups, making it a versatile molecule in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with bromine and ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the bromination and ethoxylation processes. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, its difluorobutenoate moiety can participate in various chemical transformations, contributing to its reactivity and versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine, ethoxy, and difluorobutenoate groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .

Properties

CAS No.

193207-77-1

Molecular Formula

C8H11BrF2O3

Molecular Weight

273.07 g/mol

IUPAC Name

ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate

InChI

InChI=1S/C8H11BrF2O3/c1-3-13-6(8(9,10)11)5-7(12)14-4-2/h5H,3-4H2,1-2H3

InChI Key

IBDSQWMXHMHYPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)C(F)(F)Br

Origin of Product

United States

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